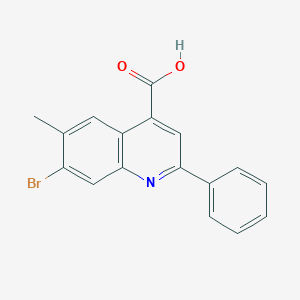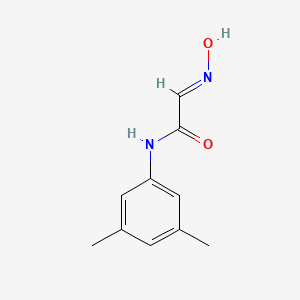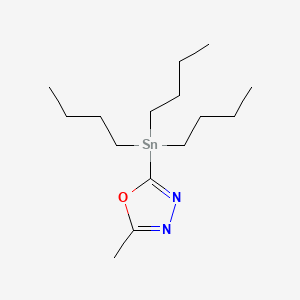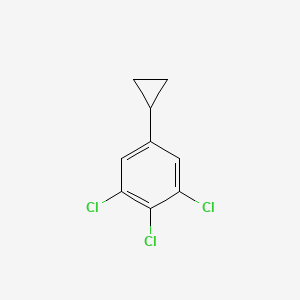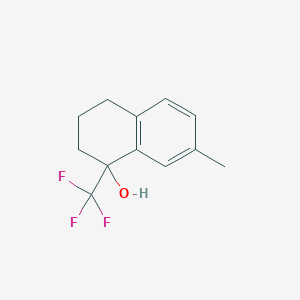
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound with a unique structure that includes a trifluoromethyl group, a hydroxyl group, and a tetrahydronaphthalene core
Méthodes De Préparation
The synthesis of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves several steps, typically starting with the preparation of the tetrahydronaphthalene core. The introduction of the trifluoromethyl group can be achieved through various methods, such as the use of trifluoromethylating agents. The hydroxyl group is then introduced through selective oxidation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the trifluoromethyl group.
Substitution: Various substitution reactions can occur at the methyl or trifluoromethyl groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-Hydroxy-7-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be compared with similar compounds, such as:
2-Methylbenzene-1,3-diol: A compound with a similar hydroxyl and methyl group but lacking the trifluoromethyl group.
4-Hydroxy-3-methylbenzonitrile: Another compound with a hydroxyl and methyl group, but with a nitrile group instead of a trifluoromethyl group. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly alter the compound’s chemical and biological properties, such as increasing its lipophilicity and metabolic stability.
Propriétés
Formule moléculaire |
C12H13F3O |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
7-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H13F3O/c1-8-4-5-9-3-2-6-11(16,10(9)7-8)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3 |
Clé InChI |
XYHCJPXQLJISPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2(C(F)(F)F)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)

![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
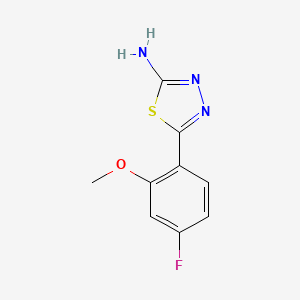

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)

